molecular formula C17H19ClN2O4S B5156911 N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5156911
M. Wt: 382.9 g/mol
InChI Key: LUTLAVQPNXBNIF-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 54626, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 acts as a glycine site antagonist, which means it binds to the glycine site of the NMDA receptor and inhibits its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can help prevent excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 has been shown to have a number of biochemical and physiological effects, including the ability to modulate synaptic plasticity, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it may not be suitable for all types of experiments, as its effects are specific to the NMDA receptor and may not be relevant in all disease models.

Future Directions

There are a number of potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626, including further studies on its neuroprotective properties, its potential therapeutic applications in other diseases, and the development of more potent and selective glycine site antagonists. Additionally, studies on the pharmacokinetics and pharmacodynamics of N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 could help optimize its therapeutic use.

Synthesis Methods

N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-methoxyethylamine to form N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyethyl)ethylenediamine. This intermediate is then reacted with phenylsulfonyl chloride to form N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)ethylenediamine. Finally, this compound is reacted with glycine to form N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, as well as the ability to modulate synaptic plasticity and improve cognitive function.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-12-11-19-17(21)13-20(15-9-7-14(18)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTLAVQPNXBNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide

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